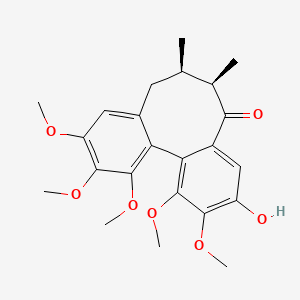

Schisanlignone B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H28O7 |

|---|---|

Molecular Weight |

416.5 g/mol |

IUPAC Name |

(9R,10R)-5-hydroxy-3,4,14,15,16-pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-8-one |

InChI |

InChI=1S/C23H28O7/c1-11-8-13-9-16(26-3)21(28-5)22(29-6)17(13)18-14(19(25)12(11)2)10-15(24)20(27-4)23(18)30-7/h9-12,24H,8H2,1-7H3/t11-,12-/m1/s1 |

InChI Key |

FLYXTLCSEZIBJX-VXGBXAGGSA-N |

Isomeric SMILES |

C[C@@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)[C@@H]1C)O)OC)OC)OC)OC)OC |

Canonical SMILES |

CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)C1C)O)OC)OC)OC)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Schisandra chinensis (Turcz.) Baill., a woody vine native to Northern and Northeastern China, Russia, and Korea, has been a cornerstone of traditional medicine for centuries.[1][2] Revered for its unique five-flavored fruit, known as "Wu-Wei-Zi," this plant has been traditionally used to treat a wide array of ailments, reflecting a deep empirical understanding of its therapeutic properties.[2][3] Modern phytochemical and pharmacological research has identified a class of dibenzocyclooctadiene lignans as the primary bioactive constituents responsible for many of the ethnobotanical uses of S. chinensis.[1][2] This technical guide provides an in-depth exploration of the traditional applications of Schisandra chinensis directly linked to its rich lignan content, offering a valuable resource for researchers, scientists, and professionals in drug development. We will delve into the quantitative analysis of these lignans, detailed experimental protocols for their study, and the intricate signaling pathways through which they exert their effects.

Ethnobotanical Uses and Corresponding Lignan-Mediated Pharmacology

The traditional uses of Schisandra chinensis are diverse, ranging from enhancing physical and mental performance to treating specific organ ailments. The scientific literature strongly supports the correlation between these traditional uses and the pharmacological activities of its constituent lignans, including schisandrin, schisandrin A, B, and C, and various gomisins.[1][2]

Hepatoprotective Effects: A Traditional Tonic for the Liver

In traditional Chinese medicine, Schisandra chinensis is widely recognized as a premier hepatoprotective agent, used to treat various liver disorders.[4][5] This traditional application is substantiated by numerous studies demonstrating the ability of its lignans to protect the liver from various insults.

The hepatoprotective mechanisms of Schisandra lignans are multifaceted. They have been shown to enhance the antioxidant capacity of liver cells by activating the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes.[6][7] Additionally, these lignans can modulate inflammatory responses in the liver by inhibiting the NF-κB signaling pathway, a key regulator of inflammation.[2][8]

Neuroprotective and Adaptogenic Properties: Nourishing the Brain and Enhancing Resilience

Traditionally, S. chinensis has been used to calm the spirit, improve intelligence, and combat fatigue and stress, highlighting its neuroprotective and adaptogenic qualities.[2][3] Research has shown that lignans from Schisandra can protect neuronal cells from oxidative stress and neuroinflammation, offering potential therapeutic avenues for neurodegenerative diseases.[5][9]

The neuroprotective effects are, in part, mediated through the modulation of the PI3K/Akt and MAPK signaling pathways, which are crucial for neuronal survival and function.[8][9] By influencing these pathways, Schisandra lignans can help maintain neuronal integrity and synaptic plasticity.

Anti-inflammatory Actions: Quelling the Fires of Inflammation

The anti-inflammatory properties of Schisandra chinensis are a common thread through many of its traditional applications.[2] From addressing respiratory inflammation to soothing irritated tissues, the plant's ability to modulate the inflammatory response is a key aspect of its therapeutic profile.

The lignans from S. chinensis have been demonstrated to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.[10][11] This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), primarily through the inhibition of the NF-κB and MAPK signaling pathways.[3][8]

Quantitative Analysis of Lignans in Schisandra chinensis

The concentration of bioactive lignans in Schisandra chinensis can vary depending on the plant part, geographical origin, and processing methods. The following tables summarize quantitative data from various studies, providing a comparative overview of lignan content.

Table 1: Lignan Content in Different Parts of Schisandra chinensis

| Plant Part | Schisandrin (mg/g DW) | Schisandrin A (mg/g DW) | Schisandrin B (mg/g DW) | Gomisin A (mg/g DW) | Gomisin N (mg/g DW) | Reference |

| Seed | 1.8 - 4.7 | 0.9 - 2.5 | 1.5 - 5.1 | 0.5 - 1.8 | 0.8 - 2.9 | [10] |

| Fruit Pulp | 0.2 - 0.8 | 0.1 - 0.5 | 0.3 - 1.2 | 0.1 - 0.4 | 0.2 - 0.7 | [10] |

| Stem | 0.1 - 0.4 | 0.05 - 0.2 | 0.1 - 0.6 | 0.02 - 0.1 | 0.1 - 0.3 | [10] |

| Leaf | 0.3 - 1.1 | 0.2 - 0.6 | 0.4 - 1.5 | 0.1 - 0.5 | 0.3 - 0.9 | [10] |

Table 2: Influence of Extraction Method on Lignan Yield from Schisandra chinensis Fruits

| Extraction Method | Solvent | Schisandrin (mg/g DW) | Schisandrin A (mg/g DW) | Schisandrin B (mg/g DW) | Total Lignans (mg/g DW) | Reference |

| Maceration | 70% Ethanol | 2.1 | 1.2 | 2.8 | 8.5 | [10] |

| Soxhlet Extraction | Methanol | 3.5 | 1.9 | 4.2 | 12.1 | [10] |

| Ultrasonic-Assisted | 80% Ethanol | 2.9 | 1.6 | 3.8 | 10.7 | [10] |

| Supercritical CO2 | - | 4.2 | 2.3 | 5.0 | 14.8 | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the ethnobotanical uses of Schisandra chinensis and its lignans.

Extraction and Quantification of Lignans by HPLC

Objective: To extract and quantify the major lignans (schisandrin, schisandrin A, schisandrin B, gomisin A, and gomisin N) from Schisandra chinensis fruit powder.

Materials:

-

Dried Schisandra chinensis fruit powder

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Reference standards for schisandrin, schisandrin A, schisandrin B, gomisin A, and gomisin N

-

Ultrasonic bath

-

Centrifuge

-

0.45 µm syringe filters

-

HPLC system with a C18 column (e.g., 4.6 x 250 mm, 5 µm) and UV detector

Protocol:

-

Extraction:

-

Accurately weigh 1.0 g of dried Schisandra chinensis fruit powder into a conical flask.

-

Add 50 mL of methanol to the flask.

-

Perform ultrasonic-assisted extraction for 30 minutes at room temperature.

-

Centrifuge the extract at 4000 rpm for 10 minutes.

-

Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

-

-

HPLC Analysis:

-

Mobile Phase: A gradient of acetonitrile (A) and water (B) is typically used. A representative gradient is as follows: 0-20 min, 50-70% A; 20-40 min, 70-90% A; 40-45 min, 90-50% A.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

-

Quantification:

-

Prepare a series of standard solutions of each reference lignan in methanol at known concentrations.

-

Inject the standard solutions to generate a calibration curve for each lignan.

-

Inject the sample extract and determine the peak areas of the target lignans.

-

Calculate the concentration of each lignan in the sample by comparing its peak area to the corresponding calibration curve.

-

In Vitro Hepatoprotective Activity Assay (MTT Assay)

Objective: To evaluate the protective effect of Schisandra chinensis lignans against toxin-induced cell death in a human liver cell line (e.g., HepG2).

Materials:

-

HepG2 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Schisandra chinensis lignan extract or isolated lignans

-

Hepatotoxin (e.g., carbon tetrachloride (CCl4) or acetaminophen)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

CO2 incubator

Protocol:

-

Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Treatment:

-

After 24 hours, remove the medium and treat the cells with various concentrations of the Schisandra lignan extract or isolated lignans for 2 hours.

-

Include a vehicle control (medium with the same concentration of solvent used to dissolve the lignans, e.g., DMSO).

-

-

Induction of Hepatotoxicity:

-

After the pre-treatment, add the hepatotoxin (e.g., CCl4 at a final concentration of 10 mM) to the wells (except for the control group) and incubate for another 24 hours.

-

-

MTT Assay:

-

Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the cell viability as a percentage of the control group.

-

Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.

-

In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

Objective: To assess the ability of Schisandra chinensis lignans to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Materials:

-

RAW 264.7 cells

-

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

-

Schisandra chinensis lignan extract or isolated lignans

-

Lipopolysaccharide (LPS)

-

Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

-

96-well cell culture plates

-

CO2 incubator

Protocol:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Treatment:

-

Treat the cells with various concentrations of the Schisandra lignan extract or isolated lignans for 1 hour.

-

-

Stimulation:

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a control group without LPS stimulation.

-

-

Nitric Oxide Measurement:

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess reagent to each supernatant sample.

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

-

Data Analysis:

-

Use a sodium nitrite standard curve to quantify the amount of nitrite in the samples.

-

Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

-

Signaling Pathways and Experimental Workflows

The therapeutic effects of Schisandra chinensis lignans are underpinned by their ability to modulate key intracellular signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow.

Caption: A typical experimental workflow for studying the bioactivity of Schisandra chinensis lignans.

Caption: The NF-κB signaling pathway and its inhibition by Schisandra chinensis lignans.

Caption: The Nrf2 signaling pathway and its activation by Schisandra chinensis lignans.

References

- 1. Dibenzocyclooctadiene Lignans from Schisandra chinensis with Anti-Inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Schisandra Chinensis Lignans Suppresses the Production of Inflammatory Mediators Regulated by NF-κB, AP-1, and IRF3 in Lipopolysaccharide-Stimulated RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Schisandra chinensis lignans improve insulin resistance by targeting TLR4 and activating IRS-1/PI3K/AKT and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Schisandra chinensis regulates drug metabolizing enzymes and drug transporters via activation of Nrf2-mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Schisandra Chinensis Lignans Suppresses the Production of Inflammatory Mediators Regulated by NF-κB, AP-1, and IRF3 in Lipopolysaccharide-Stimulated RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [Effect of Schisandra chinensis lignans on neuronal apoptosis and p-AKT expression of rats in cerebral ischemia injury model] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Dibenzocyclooctadiene Lignans from Schisandra chinensis with Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Path to Schisanlignone B: A Deep Dive into its Biosynthesis in Schisandra Species

For Immediate Release

[CITY, STATE] – [Date] – Researchers, scientists, and professionals in drug development now have access to a comprehensive technical guide detailing the biosynthetic pathway of Schisanlignone B, a significant dibenzocyclooctadiene lignan found in Schisandra species. This document synthesizes current understanding, highlights key enzymatic processes, and provides a framework for future research into this complex natural product.

Dibenzocyclooctadiene lignans, including this compound, are renowned for their diverse pharmacological activities. However, the intricate biochemical route to their formation within the plant has remained a subject of intensive investigation. This guide elucidates the multi-step enzymatic cascade, from primary metabolism to the final intricate molecular architecture of this compound.

From Phenylalanine to a Complex Scaffold: The Core Biosynthetic Pathway

The journey to this compound begins with the shikimate pathway, which provides the aromatic amino acid L-phenylalanine. This primary metabolite enters the general phenylpropanoid pathway, a foundational route for a vast array of plant natural products. A series of enzymatic reactions, initiated by phenylalanine ammonia-lyase (PAL) , converts L-phenylalanine into cinnamic acid and subsequently to p-coumaroyl-CoA.

Further transformations involving enzymes such as cinnamate 4-hydroxylase (C4H) and 4-coumarate:CoA ligase (4CL) lead to the formation of monolignols, the C6-C3 building blocks of lignans. In the case of this compound and other related lignans in Schisandra, coniferyl alcohol is a key monolignol intermediate.

The pivotal step in lignan biosynthesis is the stereospecific oxidative coupling of two monolignol units. This reaction is mediated by dirigent proteins (DIRs) and laccases or peroxidases , resulting in the formation of a basic lignan skeleton. For dibenzocyclooctadiene lignans, this coupling leads to the characteristic eight-membered cyclooctadiene ring.

While the early stages of the pathway are relatively well-understood, the precise sequence of events leading from the initial lignan scaffold to the final structure of this compound is an area of active research. It is hypothesized that a series of post-coupling modifications, including hydroxylations, methylations, and dehydrogenations, are required. These intricate chemical tailoring steps are primarily catalyzed by cytochrome P450 monooxygenases (CYPs) and O-methyltransferases (OMTs) .

Based on the available transcriptomic and metabolomic data from Schisandra species, the biosynthetic pathway is proposed as follows:

Key Enzymes and Their Roles

The biosynthesis of this compound is a highly orchestrated process involving a suite of specialized enzymes. The table below summarizes the key enzyme families and their proposed functions in this pathway.

| Enzyme Class | Abbreviation | Function |

| Phenylalanine Ammonia-Lyase | PAL | Catalyzes the initial step of the phenylpropanoid pathway, converting L-phenylalanine to cinnamic acid. |

| Cinnamate 4-Hydroxylase | C4H | A cytochrome P450 enzyme that hydroxylates cinnamic acid. |

| 4-Coumarate:CoA Ligase | 4CL | Activates p-coumaric acid to its CoA-thioester. |

| Cinnamoyl-CoA Reductase | CCR | Reduces cinnamoyl-CoA esters to their corresponding aldehydes. |

| Cinnamyl Alcohol Dehydrogenase | CAD | Reduces cinnamaldehydes to monolignols. |

| Dirigent Protein | DIR | Directs the stereoselective coupling of monolignols. |

| Pinoresinol-Lariciresinol Reductase | PLR | Reduces pinoresinol and lariciresinol in the lignan pathway. |

| Secoisolariciresinol Dehydrogenase | SDH | Oxidizes secoisolariciresinol to matairesinol. |

| Cytochrome P450 Monooxygenases | CYPs | Catalyze a wide range of oxidative reactions, including hydroxylations and ring formations in the later stages of dibenzocyclooctadiene lignan biosynthesis. |

| O-Methyltransferases | OMTs | Catalyze the transfer of a methyl group to hydroxyl moieties on the lignan scaffold. |

Experimental Methodologies for Pathway Elucidation

Unraveling the biosynthetic pathway of complex natural products like this compound requires a multidisciplinary approach. The following experimental protocols are central to this endeavor:

1. Transcriptome and Metabolome Analysis:

-

Objective: To identify candidate genes and metabolic intermediates involved in lignan biosynthesis.

-

Methodology:

-

Plant tissues at different developmental stages or from different organs are collected.

-

RNA is extracted for transcriptome sequencing (RNA-Seq) to identify differentially expressed genes, particularly those encoding enzymes like CYPs and OMTs.

-

Metabolites are extracted and analyzed using techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify known and novel lignans and potential biosynthetic intermediates.

-

Correlation analysis between gene expression profiles and metabolite accumulation patterns helps to identify candidate genes for specific biosynthetic steps.

-

2. Functional Characterization of Enzymes:

-

Objective: To confirm the catalytic activity of candidate enzymes identified through transcriptomics.

-

Methodology:

-

Candidate genes are cloned and expressed in a heterologous system (e.g., E. coli, yeast, or insect cells).

-

The purified recombinant enzymes are incubated with putative substrates.

-

The reaction products are analyzed by HPLC-MS or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the specific catalytic function of the enzyme.

-

3. Isotopic Labeling Studies:

-

Objective: To trace the incorporation of precursors into the final lignan structure, thereby confirming the biosynthetic pathway.

-

Methodology:

-

Stable isotope-labeled precursors (e.g., ¹³C- or ²H-labeled phenylalanine or monolignols) are fed to Schisandra plant tissues or cell cultures.

-

After an incubation period, lignans are extracted and purified.

-

The incorporation and position of the isotopic labels in the target lignan are determined using MS and NMR, providing direct evidence for the biosynthetic route.

-

A generalized workflow for the investigation of the this compound biosynthetic pathway is depicted below:

Future Directions and Implications

While significant progress has been made, the complete and unambiguous biosynthetic pathway to this compound remains to be fully elucidated. Future research should focus on the functional characterization of the specific cytochrome P450 enzymes responsible for the final tailoring steps. The identification of these enzymes will not only complete our understanding of this intricate pathway but also open up avenues for the biotechnological production of this compound and other valuable lignans through metabolic engineering in microbial or plant-based systems. This could provide a sustainable and scalable source of these medicinally important compounds for the pharmaceutical industry.

Unveiling the Neuroprotective Potential of Schisanlignone B: An In Vitro Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The quest for novel neuroprotective agents has led researchers to explore the rich chemical diversity of traditional medicines. Among these, lignans from Schisandra chinensis have emerged as promising candidates for mitigating neuronal damage in various neurodegenerative conditions. This technical guide delves into the in vitro investigation of the neuroprotective effects of Schisandra lignans, with a particular focus on the potential mechanisms of action that may be attributed to compounds like Schisanlignone B. While direct in vitro studies on this compound are limited, this document synthesizes the existing research on closely related Schisandra lignans to provide a comprehensive framework for future investigations.

In Vitro Models for Assessing Neuroprotection

The neuroprotective efficacy of Schisandra lignans has been evaluated using a variety of in vitro models that mimic the pathological conditions of neurodegenerative diseases. The most commonly employed models include:

-

Amyloid-β (Aβ)-Induced Neurotoxicity: This model simulates the neurotoxic cascade initiated by the accumulation of Aβ peptides, a hallmark of Alzheimer's disease.[1][2][3] SH-SY5Y human neuroblastoma cells and primary cortical neurons are frequently used to assess the protective effects of compounds against Aβ-induced apoptosis and oxidative stress.[1][4]

-

Oxidative Stress Models: Neurodegenerative processes are often characterized by excessive production of reactive oxygen species (ROS). In vitro models inducing oxidative stress through agents like hydrogen peroxide (H₂O₂) or cobalt chloride (CoCl₂) are used to screen for antioxidant properties of test compounds.[4]

-

Oxygen-Glucose Deprivation/Reperfusion (OGD/R): This model mimics the ischemic conditions of a stroke, where neuronal cells are deprived of oxygen and glucose, followed by a period of reperfusion that can exacerbate cellular damage.[5] Primary cortical neurons are a relevant cell type for this assay.[5]

-

Glutamate-Induced Excitotoxicity: Excessive stimulation of glutamate receptors can lead to neuronal cell death, a process implicated in various neurological disorders. The SH-SY5Y cell line is a suitable model for studying protection against glutamate-induced toxicity.[6]

Experimental Protocols for Key In Vitro Assays

Detailed methodologies are crucial for the reproducible assessment of neuroprotective effects. The following are standard protocols for key in vitro experiments.

Cell Culture

-

SH-SY5Y Human Neuroblastoma Cells: These cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[6] Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Primary Cortical Neurons: Primary neurons are isolated from the cerebral cortices of embryonic or neonatal rodents.[5] They are cultured in specialized neuron-specific media, such as Neurobasal medium supplemented with B-27, L-glutamine, and antibiotics.

Assessment of Cell Viability

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Cells are treated with the test compound and the neurotoxic agent. Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added, which is reduced by viable cells to a purple formazan product. The absorbance is measured spectrophotometrically.

-

Lactate Dehydrogenase (LDH) Assay: LDH is a cytosolic enzyme that is released into the culture medium upon cell lysis. Measuring LDH activity in the medium provides an estimate of cytotoxicity.[7]

Measurement of Oxidative Stress Markers

-

Reactive Oxygen Species (ROS) Assay: Intracellular ROS levels can be quantified using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA). The fluorescence intensity is proportional to the amount of ROS.[8]

-

Malondialdehyde (MDA) Assay: MDA is a product of lipid peroxidation and a marker of oxidative damage. Its levels can be measured using colorimetric assays.[3]

-

Superoxide Dismutase (SOD) and Glutathione Peroxidase (GSH-Px) Activity: The activities of these key antioxidant enzymes can be determined using commercially available kits.[3]

Apoptosis Assays

-

Acridine Orange/Ethidium Bromide (AO/EB) Staining: This dual staining method allows for the visualization of live, apoptotic, and necrotic cells under a fluorescence microscope.[8]

-

Annexin V-FITC/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between early apoptotic, late apoptotic, and necrotic cells.

-

Western Blot Analysis of Apoptosis-Related Proteins: The expression levels of key apoptotic proteins such as Bax, Bcl-2, and cleaved caspase-3 can be quantified by Western blotting.[6]

Quantitative Data on the Neuroprotective Effects of Schisandra Lignans

The following tables summarize the quantitative data from in vitro studies on various Schisandra lignans, providing insights into their potential efficacy.

| Lignan/Extract | Cell Line | Neurotoxic Insult | Concentration | Outcome Measure | % Protection/Effect | Reference |

| Total Lignans of S. chinensis | Primary Neurons | Aβ₁₋₄₂ | 1, 10, 100 µg/mL | Cell Viability | Dose-dependent increase | [2] |

| Lignans from S. chinensis Stems | Primary Neurons | Aβ₁₋₄₂ | 1, 10, 100 µg/mL | Cell Viability | Significant increase | [1] |

| Schisandrin A | Primary Cortical Neurons | OGD/R | 1, 10, 100 µM | Cell Viability | Significant increase | [5] |

| Various Lignans | SH-SY5Y | CoCl₂ | 3.2 nM | Cell Viability | Statistically significant | [4] |

| Various Lignans | SH-SY5Y | H₂O₂ | 3.2 nM | Cell Viability | Statistically significant | [4] |

| Various Lignans | SH-SY5Y | Aβ₂₅₋₃₅ | 3.2 nM | Cell Viability | Statistically significant | [4] |

Table 1: Effects of Schisandra Lignans on Cell Viability

| Lignan/Extract | Cell Line | Neurotoxic Insult | Concentration | Oxidative Stress Marker | % Change vs. Toxin Control | Reference |

| Lignans from S. chinensis Stems | Primary Neurons | Aβ₁₋₄₂ | 1, 10, 100 µg/mL | ROS | Dose-dependent decrease | [1] |

| Lignans from S. chinensis Stems | Primary Neurons | Aβ₁₋₄₂ | 1, 10, 100 µg/mL | MDA | Dose-dependent decrease | [1] |

| Lignans from S. chinensis Stems | Primary Neurons | Aβ₁₋₄₂ | 1, 10, 100 µg/mL | SOD | Dose-dependent increase | [1] |

| Lignans from S. chinensis Stems | Primary Neurons | Aβ₁₋₄₂ | 1, 10, 100 µg/mL | GSH-Px | Dose-dependent increase | [1] |

| Total Lignans of S. chinensis | Primary Neurons | Aβ₁₋₄₂ | 10, 100 µg/mL | MDA | Significant decrease | [2] |

Table 2: Effects of Schisandra Lignans on Oxidative Stress Markers

| Lignan/Extract | Cell Line | Neurotoxic Insult | Concentration | Apoptotic Marker | Effect | Reference |

| Lignans from S. chinensis Stems | Primary Neurons | Aβ₁₋₄₂ | 1, 10, 100 µg/mL | Bax | Downregulation | [1] |

| Lignans from S. chinensis Stems | Primary Neurons | Aβ₁₋₄₂ | 1, 10, 100 µg/mL | Bcl-2 | Upregulation | [1] |

| Lignans from S. chinensis Stems | Primary Neurons | Aβ₁₋₄₂ | 1, 10, 100 µg/mL | Caspase-3 | Downregulation | [1] |

| Lignans from S. chinensis Stems | Primary Neurons | Aβ₁₋₄₂ | 1, 10, 100 µg/mL | Caspase-8 | Downregulation | [1] |

| Schisandrin A | Primary Cortical Neurons | OGD/R | 1, 10, 100 µM | Caspase-3 activity | Significant decrease | [5] |

Table 3: Effects of Schisandra Lignans on Apoptotic Markers

Signaling Pathways Implicated in Neuroprotection

The neuroprotective effects of Schisandra lignans are mediated through the modulation of several key signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of compounds like this compound.

Anti-Apoptotic Signaling

Schisandra lignans have been shown to regulate the expression of proteins involved in the mitochondrial apoptotic pathway.[1] By upregulating the anti-apoptotic protein Bcl-2 and downregulating the pro-apoptotic protein Bax, these compounds can prevent the release of cytochrome c from the mitochondria and the subsequent activation of caspases.[1]

Caption: Hypothesized Anti-Apoptotic Pathway of this compound.

Antioxidant Signaling

The antioxidant effects of Schisandra lignans are likely mediated through the enhancement of endogenous antioxidant defense systems. This includes increasing the activity of enzymes like SOD and GSH-Px, which are crucial for detoxifying ROS.

Caption: Hypothesized Antioxidant Mechanism of this compound.

Modulation of MAPK Signaling

Mitogen-activated protein kinases (MAPKs), including ERK, JNK, and p38, play a critical role in neuronal survival and apoptosis. Studies on Schisandrin A have shown that its neuroprotective effects in an OGD/R model involve the modulation of these MAPK pathways.[5]

Caption: Hypothesized Modulation of MAPK Pathway by this compound.

Experimental Workflow

A typical in vitro investigation into the neuroprotective effects of a compound like this compound follows a structured workflow.

Caption: General Experimental Workflow for In Vitro Neuroprotection Studies.

Conclusion and Future Directions

The available in vitro evidence strongly suggests that lignans from Schisandra chinensis possess significant neuroprotective properties. These effects are attributed to their potent antioxidant, anti-apoptotic, and anti-inflammatory activities, which are mediated through the modulation of key signaling pathways. While direct experimental data for this compound is currently lacking, the findings from studies on related Schisandra lignans provide a solid foundation for its investigation as a potential neuroprotective agent.

Future research should focus on isolating or synthesizing pure this compound and systematically evaluating its efficacy in a panel of in vitro neurodegeneration models. Detailed mechanistic studies are warranted to elucidate the specific molecular targets and signaling pathways modulated by this compound. Such investigations will be instrumental in validating its therapeutic potential for the treatment of neurodegenerative diseases.

References

- 1. Effects of Lignans from Schisandra chinensis Rattan Stems against Aβ1-42-Induced Memory Impairment in Rats and Neurotoxicity in Primary Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Total Lignans of Schisandra chinensis Ameliorates Aβ1-42-Induced Neurodegeneration with Cognitive Impairment in Mice and Primary Mouse Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Neuroprotective Lignans from the Fruits of Schisandra bicolor var. tuberculata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuroprotective effect of schizandrin A on oxygen and glucose deprivation/reperfusion-induced cell injury in primary culture of rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuroprotective effects of Scrophularia buergeriana extract against glutamate-induced toxicity in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. Neuroprotective Assessment of Nutraceutical (Betanin) in Neuroblastoma Cell Line SHSY-5Y: An in-Vitro and in-Silico Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Studies on the Anticancer Properties of Schisanlignone B: A Technical Guide

Schisanlignone B, a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has emerged as a compound of significant interest in oncology research. Preliminary studies have demonstrated its potential as an anticancer agent across a variety of malignancies. This technical guide provides an in-depth overview of the current research, focusing on the quantitative data, experimental methodologies, and the molecular signaling pathways implicated in its anticancer effects.

Quantitative Data on Anticancer Efficacy

The anticancer activity of this compound has been evaluated in numerous cancer cell lines and in vivo models. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines

| Cancer Type | Cell Line | Assay | IC50 Value | Exposure Time | Reference |

| Colorectal Cancer | HCT-116 | Cell Proliferation | ~75 µM | Not Specified | [1] |

| Gallbladder Cancer | GBC-SD | MTT | Not Specified | 24, 48, 72 h | [2] |

| Gallbladder Cancer | NOZ | MTT | Not Specified | 24, 48, 72 h | [2] |

| Hepatocellular Carcinoma | Huh-7 | Cell Proliferation | >10 µM | Not Specified | [3] |

| Gastric Cancer | SGC-7901 | Not Specified | 25-100 mg/L | 12-48 h | [4] |

Table 2: In Vivo Antitumor Activity of this compound

| Cancer Type | Animal Model | Treatment Dose | Tumor Growth Inhibition | Reference |

| Cholangiocarcinoma | HCCC-9810 Xenograft (Athymic Nude Mice) | Not Specified | Significant Inhibition | [5] |

| Hepatocellular Carcinoma | Not Specified | 100, 200, 400 mg/kg | Significant reduction in tumor weight and volume | [3] |

| Gallbladder Cancer | NOZ Xenograft (Nude Mice) | Not Specified | Significant Inhibition | [2][6][7] |

| Melanoma | Animal Model | Not Specified | Significant Inhibition | [8] |

Key Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the study of this compound's anticancer properties.

Cell Viability and Proliferation Assays

MTT Assay:

-

Seed cancer cells in 96-well plates at a specified density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for designated time periods (e.g., 24, 48, 72 hours).[2]

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a specified time to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength using a microplate reader to determine cell viability. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is then calculated.[9]

Colony Formation Assay:

-

Seed a low number of cells in 6-well plates and treat with different concentrations of this compound.[2]

-

Allow the cells to grow for a period of 10-14 days until visible colonies are formed.[2]

-

Fix the colonies with a solution such as methanol and stain with crystal violet.

-

Count the number of colonies to assess the long-term proliferative capacity of the cells after treatment.

Apoptosis Assays

Annexin V/Propidium Iodide (PI) Staining:

-

Harvest treated and untreated cells and wash with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

-

Incubate the cells in the dark at room temperature.

-

Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[10]

Rhodamine 123 Staining for Mitochondrial Membrane Potential (ΔΨm):

-

Treat cells with this compound for the desired time.

-

Incubate the cells with Rhodamine 123, a fluorescent dye that accumulates in active mitochondria.

-

Analyze the fluorescence intensity of the cells using flow cytometry. A decrease in fluorescence indicates a loss of mitochondrial membrane potential, a hallmark of apoptosis.[5]

Cell Cycle Analysis

Propidium Iodide (PI) Staining:

-

Harvest cells after treatment with this compound.

-

Fix the cells in cold 70% ethanol and store them at -20°C.

-

Wash the cells with PBS and treat them with RNase A to remove RNA.

-

Stain the cells with propidium iodide, which intercalates with DNA.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[11]

Western Blot Analysis

-

Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. β-actin or GAPDH is often used as a loading control.[5][6]

In Vivo Xenograft Studies

-

Inject cancer cells subcutaneously into the flank of immunodeficient mice (e.g., nude mice).

-

Once tumors reach a palpable size, randomize the mice into control and treatment groups.

-

Administer this compound (at various doses) or a vehicle control to the mice, typically via intraperitoneal injection or oral gavage.[3]

-

Measure tumor volume and body weight regularly throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).

Signaling Pathways Modulated by this compound

This compound exerts its anticancer effects by modulating several critical signaling pathways involved in cell proliferation, survival, and apoptosis.

Intrinsic Apoptosis Pathway

This compound has been shown to induce apoptosis through the mitochondrial-mediated intrinsic pathway.[6] This involves the regulation of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[5][6] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspase-9 and caspase-3, ultimately resulting in apoptosis.[5][6][12]

References

- 1. Schisandrin B exerts anti-colorectal cancer effect through CXCL2/ERK/DUSP11 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Schisandrin B inhibits tumor progression of hepatocellular carcinoma by targeting the RhoA/ROCK1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitory effect of schisandrin B on gastric cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Schisandrin B inhibits cell proliferation and induces apoptosis in human cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Schisandrin B Induces Apoptosis and Cell Cycle Arrest of Gallbladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Schisandrin B induces apoptosis and cell cycle arrest of gallbladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Schisandrin B Inhibits Cell Viability and Malignant Progression of Melanoma Cells via Wnt/β-catenin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. haematologica.org [haematologica.org]

- 12. Schisandrin B enhances doxorubicin-induced apoptosis of cancer cells but not normal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-inflammatory Potential of Dibenzocyclooctadiene Lignans from Schisandra: A Technical Overview

For the attention of Researchers, Scientists, and Drug Development Professionals.

Disclaimer: This technical guide focuses on the anti-inflammatory properties of prominent dibenzocyclooctadiene lignans isolated from Schisandra species, such as Gomisin N, Schisandrin B, and Schisantherin A. While Schisanlignone B is a known lignan from Schisandra chinensis, there is currently a lack of specific scientific literature detailing its anti-inflammatory activity and mechanism of action. The information presented herein is based on studies of structurally related and well-researched lignans from the same chemical class and plant source, offering insights into their potential therapeutic applications in inflammatory diseases.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can lead to a variety of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Dibenzocyclooctadiene lignans, a class of bioactive compounds isolated from the fruits of Schisandra species, have garnered significant interest for their diverse pharmacological activities, including potent anti-inflammatory effects.[1][2] This guide provides a comprehensive overview of the anti-inflammatory activity and mechanisms of action of key dibenzocyclooctadiene lignans, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory efficacy of various dibenzocyclooctadiene lignans has been quantified in several in vitro studies. The following tables summarize the key findings, providing a comparative look at their potency in inhibiting inflammatory markers.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

| Compound | Concentration | % Inhibition of NO Production | IC50 Value (µM) | Reference |

| Gomisin J | - | - | - | [3] |

| Gomisin N | - | - | 15.8 ± 2.1 | [4] |

| Schisandrin C | - | - | 8.5 ± 0.5 | [4] |

| Gomisin D | - | - | 25.0 ± 1.6 | [4] |

| Gomisin C | - | - | 24.8 ± 2.0 | [4] |

Table 2: Inhibition of Pro-inflammatory Cytokines and Enzymes

| Compound | Cell Type | Stimulant | Target | Concentration | % Inhibition | Reference |

| Schisantherin A | RAW 264.7 | LPS (1 mg/L) | TNF-α | 0.5, 2.5, 25 mg/L | Concentration-dependent | [5] |

| Schisantherin A | RAW 264.7 | LPS (1 mg/L) | IL-6 | 0.5, 2.5, 25 mg/L | Concentration-dependent | [5] |

| Schisantherin A | RAW 264.7 | LPS (1 mg/L) | PGE2 | 0.5, 2.5, 25 mg/L | Concentration-dependent | [5] |

| Gomisin N | RAW 264.7 | LPS | IL-1β, IL-6, TNF-α | 2.5-20 µM | Concentration-dependent | [6] |

| Schisandrin B | Rat Chondrocytes | IL-1β | MMP3, MMP13, IL-6, iNOS | - | Significant decrease | [7] |

| Schisandrin | - | - | COX-1 | 1.75 µg/mL | 62% | [8] |

| Schisantherin A | - | - | COX-1 | 0.175 µg/mL | 74% | [8] |

| Schisandrin | - | - | COX-2 | 1.75 µg/mL | 54% | [8] |

| Gomisin D | - | - | COX-2 | 1.75 µg/mL | 62% | [8] |

| Gomisin N | - | - | COX-2 | 0.175 µg/mL | 70% | [8] |

Mechanism of Action: Inhibition of Key Inflammatory Signaling Pathways

Dibenzocyclooctadiene lignans exert their anti-inflammatory effects primarily through the modulation of two critical signaling pathways: the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[1] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated by the IκB kinase (IKK) complex, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus, where it induces the transcription of genes encoding pro-inflammatory cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][9]

Schisandra lignans, including Schisantherin A and Gomisin N, have been shown to inhibit the NF-κB pathway by:

-

Preventing the phosphorylation and degradation of IκBα. [5][9]

-

Inhibiting the phosphorylation of IKKα/β. [9]

-

Suppressing the nuclear translocation of the p65 subunit of NF-κB. [5][7]

By blocking these key steps, these lignans effectively halt the downstream cascade of inflammatory gene expression.

Caption: Inhibition of the NF-κB signaling pathway by dibenzocyclooctadiene lignans.

Inhibition of the MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in the inflammatory response. It consists of a series of protein kinases that are sequentially activated, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK.[3] Activation of these kinases leads to the phosphorylation and activation of various transcription factors, such as AP-1, which in turn regulate the expression of pro-inflammatory genes.

Several dibenzocyclooctadiene lignans, including Gomisin J, Gomisin N, Schisandrin C, and Schisantherin A, have been demonstrated to suppress the phosphorylation of ERK, JNK, and p38 in response to inflammatory stimuli.[3][5] This inhibition of MAPK activation contributes significantly to their overall anti-inflammatory effect.

Caption: Inhibition of the MAPK signaling pathway by dibenzocyclooctadiene lignans.

Experimental Protocols

The following are generalized protocols for key in vitro assays used to evaluate the anti-inflammatory activity of Schisandra lignans.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophages are commonly used.

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.[10][11]

-

Treatment:

-

Cells are seeded in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well for cytokine ELISAs, and 6-well for Western blotting).

-

After 24 hours of incubation, the cells are pre-treated with various concentrations of the test lignan (e.g., 0.5 - 25 mg/L or 2.5 - 20 µM) for 1 hour.[5][6]

-

Inflammation is then induced by adding lipopolysaccharide (LPS) at a concentration of 100 ng/mL to 1 µg/mL and incubating for a specified period (e.g., 30 minutes for signaling pathway analysis, 24 hours for mediator production).[5][12]

-

Nitric Oxide (NO) Production Assay (Griess Reaction)

-

After the treatment period, the cell culture supernatant is collected.

-

100 µL of the supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[10]

-

The mixture is incubated at room temperature for 10 minutes.

-

The absorbance is measured at 540 nm using a microplate reader.

-

The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve.[10]

Pro-inflammatory Cytokine Measurement (ELISA)

-

Cell culture supernatants are collected after treatment.

-

The concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[10][11]

Western Blot Analysis for Signaling Proteins

-

After treatment, cells are lysed to extract total protein.

-

Protein concentration is determined using a BCA protein assay kit.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-JNK, JNK, p-p38, p38, iNOS, COX-2, and a loading control like β-actin or GAPDH).

-

The membrane is then incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Caption: General experimental workflow for in vitro anti-inflammatory assays.

Conclusion

Dibenzocyclooctadiene lignans from Schisandra species, including Gomisin N, Schisandrin B, and Schisantherin A, demonstrate significant anti-inflammatory activities. Their primary mechanisms of action involve the potent inhibition of the NF-κB and MAPK signaling pathways, leading to a downstream reduction in the production of a wide array of pro-inflammatory mediators. While specific data on this compound is not yet available, the consistent findings for its structural analogues strongly suggest its potential as an anti-inflammatory agent. Further research into this compound is warranted to elucidate its specific activities and therapeutic potential. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic applications of this promising class of natural compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. Research Progress on the Pharmacological Action of Schisantherin A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory effects of gomisin N, gomisin J, and schisandrin C isolated from the fruit of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. e-nps.or.kr [e-nps.or.kr]

- 5. Schisantherin A exhibits anti-inflammatory properties by down-regulating NF-kappaB and MAPK signaling pathways in lipopolysaccharide-treated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Schisandrin B ameliorated chondrocytes inflammation and osteoarthritis via suppression of NF-κB and MAPK signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Schisandra Chinensis Lignans Suppresses the Production of Inflammatory Mediators Regulated by NF-κB, AP-1, and IRF3 in Lipopolysaccharide-Stimulated RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]

- 11. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin [mdpi.com]

- 12. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae - PMC [pmc.ncbi.nlm.nih.gov]

The Lignan Landscape: An In-depth Technical Guide to Schisanlignone B Analogues and Their Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known analogues of Schisanlignone B, a lignan isolated from Schisandra chinensis. The document details their diverse biological activities, presents quantitative data for comparative analysis, outlines key experimental methodologies, and visualizes associated signaling pathways. This information is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Introduction to this compound and its Analogues

Lignans are a large class of polyphenolic compounds derived from the oxidative dimerization of two phenylpropanoid units. Found in a wide variety of plants, they exhibit a remarkable range of biological activities. This compound is a member of the dibenzocyclooctadiene lignan family, which are characteristic constituents of the medicinal plant Schisandra chinensis. Research into the analogues of this compound, primarily other lignans isolated from Schisandra species, has unveiled a wealth of therapeutic potential, spanning from anticancer and anti-inflammatory to neuroprotective and antiviral effects. This guide focuses on the most well-characterized analogues and their biological significance.

Known Analogues and Their Biological Activities

Several lignans structurally related to this compound have been isolated and studied. These analogues, predominantly dibenzocyclooctadiene lignans, share a common chemical scaffold but differ in their substitution patterns, leading to a spectrum of biological effects. The primary analogues covered in this guide are:

-

Schisandrin C: Exhibits anticancer, anti-inflammatory, and antioxidant properties.[1] It has been shown to induce apoptosis in cancer cells and protect against cisplatin-induced cytotoxicity.[2]

-

Gomisin A: Possesses antitumor, antioxidant, and anti-inflammatory activities.[1][3] It can enhance the efficacy of chemotherapeutic agents like paclitaxel.[3][4]

-

Gomisin G: Demonstrates potential in mitigating muscle atrophy by enhancing mitochondrial biogenesis and function.

-

Gomisin L1: Induces apoptosis in human ovarian cancer cells through the regulation of NADPH oxidase.[5][6]

-

(-)-Gomisin N: Shows a wide range of activities including anti-inflammatory, antioxidant, anti-obesity, and antitumor effects.[7] It has also been found to suppress inducible nitric oxide synthase (iNOS) gene expression.[8]

-

(+)-γ-Schisandrin: Possesses anti-inflammatory properties by inhibiting NF-κB activation.[9]

-

Rubrisandrin A: Along with other related lignans, it has demonstrated anti-HIV activity.[10][11]

Quantitative Data Summary

The following table summarizes the quantitative biological data for the discussed analogues of this compound, providing a basis for comparative evaluation.

| Analogue | Biological Activity | Cell Line/Model | Quantitative Data (IC50/EC50) | Reference |

| Schisandrin C | Cytotoxicity | Bel-7402 (human hepatoma) | IC50: 81.58 ± 1.06 µM (48h) | [12] |

| Gomisin A | Cytotoxicity | Metastatic melanoma cells | IC50: 25-100 µM | [13] |

| Gomisin L1 | Cytotoxicity | A2780 (human ovarian cancer) | IC50: 21.92 ± 0.73 μM | [5] |

| Gomisin L1 | Cytotoxicity | SKOV3 (human ovarian cancer) | IC50: 55.05 ± 4.55 μM | [5] |

| Rubrisandrin A | Anti-HIV | H9 lymphocytes | EC50: 1.8 µM | [10] |

| (±)-Gomisin M1 | Anti-HIV | H9 lymphocytes | EC50: <0.65 µM | [11] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound analogues.

Cytotoxicity Assessment using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on the proliferation of cancer cell lines.

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., Bel-7402, A2780, SKOV3) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: The analogue is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.[14][15]

-

Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[14]

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.[14][15]

-

Data Analysis: Cell viability is calculated as a percentage of the control (vehicle-treated) cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with a compound.

Methodology:

-

Cell Treatment: Cells are seeded in 6-well plates and treated with the desired concentration of the analogue for a specified time.

-

Cell Harvesting: After treatment, both adherent and floating cells are collected, washed with ice-cold PBS, and resuspended in 1X binding buffer.

-

Staining: 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) are added to the cell suspension. The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both Annexin V-FITC and PI are considered late apoptotic or necrotic.

Anti-inflammatory Activity via NF-κB Reporter Assay

Objective: To assess the inhibitory effect of a compound on the NF-κB signaling pathway.

Methodology:

-

Cell Line: THP1-Blue™ NF-κB reporter cells, which express a secreted embryonic alkaline phosphatase (SEAP) gene under the control of an NF-κB-inducible promoter, are used.

-

Cell Treatment: Cells are pre-treated with the test compound at a specific concentration (e.g., 10 µM) for 1 hour.[9]

-

Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) (e.g., 0.25 µg/mL) to activate the NF-κB pathway and incubated for 24 hours.[9]

-

SEAP Detection: The activity of secreted SEAP in the cell culture supernatant is measured using a detection reagent like QUANTI-Blue™. The absorbance is read at a specific wavelength.

-

Data Analysis: The inhibition of NF-κB activity is calculated by comparing the SEAP activity in compound-treated cells to that in LPS-stimulated control cells.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound analogues are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for their development as therapeutic agents.

Anti-inflammatory Signaling

Several analogues, including (-)-Gomisin N and (+)-γ-schisandrin, exert their anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways .[9][16] In response to inflammatory stimuli like LPS, these pathways are activated, leading to the production of pro-inflammatory mediators. The lignans can inhibit the phosphorylation of key signaling proteins, preventing the nuclear translocation of transcription factors like NF-κB and AP-1, thereby suppressing the expression of inflammatory genes.[17]

Caption: Inhibition of NF-κB and MAPK pathways by Schisandra lignans.

Anticancer and Pro-apoptotic Signaling

The anticancer effects of analogues like Gomisin A and Gomisin L1 are often mediated by the induction of apoptosis. This can occur through various mechanisms, including the generation of reactive oxygen species (ROS) and the modulation of key signaling pathways like PI3K/Akt .[12] Gomisin A has been shown to inhibit the PI3K-Akt signaling pathway, which is crucial for cell survival and proliferation.[12] Gomisin L1 induces apoptosis by increasing intracellular ROS levels through the activation of NADPH oxidase (NOX).[5][6]

Caption: Pro-apoptotic mechanisms of Gomisin A and Gomisin L1.

Mitochondrial Biogenesis Signaling

Gomisin G has been reported to improve muscle strength by enhancing mitochondrial biogenesis. This effect is mediated through the SIRT1/PGC-1α signaling pathway . Sirtuin 1 (SIRT1) is a deacetylase that can activate Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis. Activation of this pathway leads to the expression of genes involved in mitochondrial respiration and function.

Caption: Gomisin G-mediated activation of the SIRT1/PGC-1α pathway.

Conclusion and Future Directions

The analogues of this compound, primarily other lignans from Schisandra chinensis, represent a rich source of bioactive molecules with significant therapeutic potential. Their diverse biological activities, including anticancer, anti-inflammatory, and neuroprotective effects, are underpinned by their ability to modulate key cellular signaling pathways. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research and development.

Future efforts should focus on:

-

Structure-Activity Relationship (SAR) Studies: To understand how specific structural modifications influence biological activity, guiding the synthesis of more potent and selective analogues.

-

In-depth Mechanistic Studies: To fully elucidate the molecular targets and signaling pathways of these compounds.

-

Preclinical and Clinical Evaluation: To translate the promising in vitro findings into tangible therapeutic applications.

The continued exploration of this fascinating class of natural products holds great promise for the discovery of novel drugs to address a range of human diseases.

References

- 1. A Review of the Biological Activity and Structure–Property Relationships of the Main Compounds from Schisandra chinensis [mdpi.com]

- 2. e-nps.or.kr [e-nps.or.kr]

- 3. Gomisin A enhances the antitumor effect of paclitaxel by suppressing oxidative stress in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gomisin A enhances the antitumor effect of paclitaxel by suppressing oxidative stress in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. khu.elsevierpure.com [khu.elsevierpure.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Gomisin N in the herbal drug gomishi (Schisandra chinensis) suppresses inducible nitric oxide synthase gene via C/EBPβ and NF-κB in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Rubrisandrins A and B, lignans and related anti-HIV compounds from Schisandra rubriflora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Exploring the Effect of Gomisin A on Non-Small Cell Lung Cancer With Network Pharmacology, Molecular Docking, In Vitro and In Vivo Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Gomisin A ameliorates metastatic melanoma by inhibiting AMPK and ERK/JNK-mediated cell survival and metastatic phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Protective Effect of Schisandrin on CORT-Induced PC12 Depression Cell Model by Inhibiting Cell Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antioxidant Effects of Schisandra chinensis Fruits and Their Active Constituents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Unlocking the Therapeutic Potential of Schisanlignone B: A Deep Dive into its Structure-Bioactivity Relationship

For Immediate Release

Shanghai, China – November 18, 2025 – Schisanlignone B, a dibenzocyclooctadiene lignan isolated from the fruits of Schisandra chinensis, is emerging as a compound of significant interest to the scientific and pharmaceutical communities. Possessing notable neuroprotective and anti-inflammatory properties, its intricate chemical architecture is key to its biological efficacy. This technical guide provides an in-depth analysis of the structural features of this compound that are pivotal to its bioactivity, offering valuable insights for researchers and professionals in drug development.

The Core Structure: A Foundation for Bioactivity

This compound is characterized by a rigid dibenzocyclooctadiene skeleton, which provides a unique three-dimensional conformation. This core structure is adorned with specific functional groups that dictate its interaction with biological targets. The key structural elements contributing to its bioactivity include the S-biphenyl configuration, methyl groups on the cyclooctadiene ring, a hydroxyl group, and several methoxy groups.

The S-biphenyl configuration of the two phenyl rings is a crucial determinant of its biological activity. Studies on various dibenzocyclooctadiene lignans have consistently shown that the S-atropisomerism confers more potent anti-inflammatory and neuroprotective effects compared to the R-atropisomerism.[1][2] This specific spatial arrangement is believed to facilitate a more favorable binding orientation to its molecular targets.

The presence and position of substituents on the cyclooctadiene ring also play a significant role. This compound possesses two methyl groups, which are thought to enhance its lipophilicity, thereby improving its ability to cross cellular membranes and the blood-brain barrier. Furthermore, a hydroxyl group at a specific position on one of the phenyl rings is critical for its antioxidant activity, a key component of its neuroprotective mechanism. This hydroxyl group can act as a hydrogen donor to neutralize free radicals.

The molecule is also decorated with multiple methoxy groups . These groups can influence the electronic properties of the aromatic rings and contribute to the overall lipophilicity of the molecule, which can impact its pharmacokinetic and pharmacodynamic properties. The precise positioning of these methoxy groups is believed to fine-tune the binding affinity of this compound to its target proteins.

Quantitative Bioactivity Profile of this compound

The bioactivity of this compound has been quantified in various in vitro studies. These data are crucial for understanding its potency and for comparing it with other potential therapeutic agents.

| Bioactivity | Assay | Cell Line | IC50/EC50 | Reference |

| Neuroprotection | Glutamate-induced toxicity (MTT assay) | Rat cortical cells | Protective at 100 nM - 5 µM | --INVALID-LINK-- |

| Anti-inflammatory | LPS-induced nitric oxide (NO) production | RAW 264.7 cells | 15.8 ± 2.1 µM | --INVALID-LINK-- |

Mechanistic Insights: Modulation of Key Signaling Pathways

This compound exerts its neuroprotective and anti-inflammatory effects by modulating critical intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Anti-inflammatory Mechanism via NF-κB Pathway Inhibition

Inflammation is a complex biological response, and the NF-κB pathway is a central regulator of this process. In response to pro-inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB p50/p65 heterodimer to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

This compound has been shown to inhibit this cascade. It is hypothesized to interfere with the activation of the IKK complex, thereby preventing the degradation of IκB and sequestering NF-κB in the cytoplasm. This leads to a reduction in the production of inflammatory mediators like nitric oxide (NO) and prostaglandins.

Figure 1: Anti-inflammatory signaling pathway of this compound.

Neuroprotective Mechanism via MAPK Pathway Modulation

Glutamate-induced excitotoxicity is a major contributor to neuronal cell death in various neurological disorders. Excessive glutamate receptor activation leads to an influx of calcium ions (Ca2+), which triggers a cascade of detrimental events, including the activation of the MAPK signaling pathway. The MAPK family, including p38 and JNK, plays a crucial role in mediating apoptotic cell death in neurons.

This compound has demonstrated the ability to protect neurons from glutamate-induced toxicity. It is proposed that this compound can modulate the MAPK pathway by inhibiting the phosphorylation, and thus activation, of key kinases like p38 and JNK. By dampening the activation of these pro-apoptotic pathways, this compound helps to maintain neuronal viability.

Figure 2: Neuroprotective signaling pathway of this compound.

Experimental Protocols

Glutamate-Induced Neurotoxicity Assay

A detailed protocol for assessing the neuroprotective effects of this compound against glutamate-induced excitotoxicity in primary cortical neurons is outlined below.

References

Methodological & Application

Protocol for HPLC-UV detection and quantification of Schisanlignone B in plant extracts.

An Application Note and Protocol for the HPLC-UV Detection and Quantification of Schisanlignone B in Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the detection and quantification of this compound in plant extracts using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. The methodologies outlined are based on established and validated analytical practices for lignan analysis in botanical matrices.

Introduction

This compound is a bioactive lignan found in plants of the Schisandra genus, notably in the fruits of Schisandra chinensis. Lignans from this plant are recognized for a variety of pharmacological activities, making their accurate quantification crucial for quality control, standardization of herbal products, and phytochemical research. This protocol details the necessary steps for sample preparation, chromatographic separation, and quantitative analysis of this compound.

Experimental Protocols

Sample Preparation

The initial and crucial step in the analysis is the efficient extraction of this compound from the plant material.

2.1.1. Plant Material Handling

-

Drying : Plant materials should be dried to a constant weight to ensure accurate measurements. Oven drying at a controlled temperature of 40-60°C or freeze-drying (lyophilization) are recommended methods to prevent the degradation of thermolabile compounds.

-

Grinding : The dried plant material must be ground into a homogenous powder to increase the surface area for efficient extraction. A Wiley-type mill or a high-speed grinder can be used to achieve a particle size of 20-40 mesh.

2.1.2. Extraction Procedure

An optimized ultrasonic extraction method is recommended for its efficiency at room temperature, which minimizes the risk of thermal degradation.

-

Apparatus : Laboratory blender or grinder, ultrasonic bath, centrifuge.

-

Solvent : HPLC-grade pure methanol is an effective solvent for extracting lignans.

-

Procedure :

-

Weigh accurately about 1.0 g of the powdered plant material into a centrifuge tube.

-

Add 25 mL of pure methanol to the tube.

-

Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

-

Place the tube in an ultrasonic bath and sonicate for 20 minutes at room temperature.

-

After sonication, centrifuge the mixture at 4000 rpm for 10 minutes.

-

Carefully decant the supernatant into a clean collection flask.

-

For exhaustive extraction, the process can be repeated on the plant residue, and the supernatants combined.

-

Filter the final extract through a 0.45 µm syringe filter into an HPLC vial prior to analysis.

-

HPLC-UV Method

This section details the instrumental conditions for the chromatographic separation and quantification of this compound.

2.2.1. Instrumentation and Chromatographic Conditions

-

HPLC System : An Agilent 1100 HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV detector.

-

Column : Elite ODS C18 column (250 mm × 4.6 mm, 5 µm particle size) or a similar reversed-phase C18 column.

-

Mobile Phase :

-

Solvent A: Acetonitrile

-

Solvent B: Water

-

-

Gradient Elution : A gradient elution is recommended for optimal separation of lignans. The following gradient program has been validated for the separation of multiple lignans, including a compound identified as schisandrin B, which is synonymous with this compound[1][2][3]:

| Time (minutes) | % Acetonitrile (A) | % Water (B) |

| 0 | 50 | 50 |

| 25 | 60 | 40 |

| 45 | 100 | 0 |

| 50 | 100 | 0 |

-

Flow Rate : 1.0 mL/min[1]

-

Column Temperature : 30°C[1]

-

Detection Wavelength : 217 nm[1]. A wavelength of 254 nm can also be considered as it is commonly used for the analysis of lignans[4][5].

-

Injection Volume : 10 µL

2.2.2. Standard Preparation

-

Stock Solution : Prepare a stock solution of this compound standard in methanol at a concentration of approximately 200 µg/mL.

-

Working Standards : Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations within the expected linear range of the assay. For instance, a validated linear range for a similar lignan was 20.70-124.2 μg/mL[3].

Method Validation

To ensure the reliability of the quantitative data, the analytical method should be validated according to ICH guidelines. The key validation parameters are summarized below.

| Parameter | Typical Acceptance Criteria |

| Linearity | Correlation coefficient (r²) ≥ 0.999 |

| Precision (RSD%) | Intra-day and Inter-day RSD ≤ 2% |

| Accuracy (Recovery %) | 95% - 105% |

| Limit of Detection (LOD) | Signal-to-Noise Ratio (S/N) of 3:1 |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio (S/N) of 10:1 |

Data Presentation

The quantitative results for this compound should be presented in a clear and structured format.

Calibration Curve

A calibration curve should be generated by plotting the peak area of the this compound standard against its concentration. The linearity should be assessed by the correlation coefficient (r²).

Quantitative Data Summary

The following table provides an example of how to summarize the quantitative and validation data for this compound.

| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) | Precision (RSD%) |

| This compound | 20.70 - 124.2[3] | ≥ 0.9995[3] | To be determined | To be determined | 97.74 - 102.71[3] | < 2% |

Note: The linearity range and recovery are based on a validated method for a mixture of lignans including a compound synonymous with this compound. The LOD and LOQ should be experimentally determined for this compound specifically.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC-UV analysis of this compound in plant extracts.

Caption: Experimental workflow for this compound analysis.

HPLC-UV System Configuration

This diagram illustrates the logical connection of the components in the HPLC-UV system.

Caption: HPLC-UV system configuration.

References

- 1. Simultaneous determination of eleven characteristic lignans in Schisandra chinensis by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jfda-online.com [jfda-online.com]

- 3. "Quality analysis of raw and processed Schisandra chinensis fructus by " by T.-L. Lu, J.-Y. Hu et al. [jfda-online.com]

- 4. Quantitative analysis of six lignans in fruits with different colours of Schisandra chinensis by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Standard operating procedure for cell culture assays involving Schisanlignone B.

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Schisanlignone B, a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has demonstrated significant anti-tumor activity in various cancer cell lines. This document provides a comprehensive guide for conducting cell culture assays to evaluate the efficacy and mechanism of action of this compound. The protocols detailed herein cover the assessment of cell viability, apoptosis, and cell cycle distribution, as well as the investigation of its effects on key signaling pathways. Adherence to these standardized procedures will ensure reproducibility and accuracy in research and drug development settings.